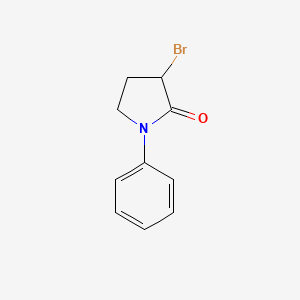

3-Bromo-1-phenylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRJWDQGHVJQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392733 | |

| Record name | 3-bromo-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-83-8 | |

| Record name | 3-bromo-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-3-Bromo-1-phenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-1-phenylpyrrolidin-2-one chemical properties

An In-depth Technical Guide to 3-Bromo-1-phenylpyrrolidin-2-one: Properties, Synthesis, and Synthetic Utility

Abstract

This compound is a halogenated lactam that serves as a valuable and versatile intermediate in synthetic organic chemistry. Its structure, featuring an activated carbon-bromine bond alpha to a carbonyl group, renders it a potent electrophile for a variety of nucleophilic substitution and carbon-carbon bond-forming reactions. The pyrrolidinone core is a privileged scaffold found in numerous pharmacologically active compounds, making this bromo-derivative a key building block in medicinal chemistry and drug discovery.[1][2][3][4] This guide provides a comprehensive overview of the core chemical properties, established synthetic routes, characteristic reactivity, and key applications of this compound for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a defined melting point, indicating a stable crystalline structure.[5][6] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 77868-83-8 | [5] |

| Molecular Formula | C₁₀H₁₀BrNO | [5][6] |

| Molecular Weight | 240.1 g/mol | [5][6] |

| Melting Point | 100-103 °C | [5][6] |

| Boiling Point | 398.8 ± 35.0 °C (Predicted) | [5][6] |

| Density | 1.550 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Appearance | Solid | N/A |

Spectroscopic Signature

While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on analogous compounds.[7][8]

-

¹H NMR: The spectrum would be characterized by signals for the aromatic protons of the phenyl group, typically in the δ 7.0-7.6 ppm range. The proton at the C3 position, being adjacent to the bromine atom, would appear as a distinct multiplet. The methylene protons at the C4 and C5 positions of the pyrrolidinone ring would present as complex multiplets due to diastereotopicity and coupling.

-

¹³C NMR: Key signals would include the lactam carbonyl carbon (C2) around 170-175 ppm. The carbon atom bonded to bromine (C3) would be significantly shifted. Aromatic carbons would appear in the typical 120-140 ppm region, with the remaining two aliphatic carbons of the ring (C4, C5) resonating at higher field.

-

Infrared (IR) Spectroscopy: A prominent and strong absorption band corresponding to the amide C=O stretch would be expected in the region of 1680-1700 cm⁻¹. Other characteristic signals would include C-N stretching, aromatic C=C stretching, and C-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with approximately equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Mechanistic Considerations

The synthesis of α-halo lactams is a well-established field. For this compound, two primary strategies are logical: the direct bromination of the pre-formed lactam and the cyclization of a halogenated acyclic precursor.

Synthesis via Bromination of 1-Phenylpyrrolidin-2-one

This is the most direct approach. The α-position to the lactam carbonyl is activated towards enolization, making it susceptible to electrophilic bromination.

Experimental Protocol (Exemplary):

-

Dissolve 1-phenylpyrrolidin-2-one in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a strong base, such as Lithium Diisopropylamide (LDA), dropwise to generate the corresponding lithium enolate. The causality here is critical: a strong, non-nucleophilic base is required to achieve complete and regioselective deprotonation at the α-carbon without competing addition to the carbonyl.

-

After stirring for a period to ensure complete enolate formation, introduce a solution of an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or bromine (Br₂), dissolved in the same solvent. NBS is often preferred for its ease of handling and milder reaction profile.

-

Allow the reaction to proceed at low temperature before slowly warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography or recrystallization to yield the pure this compound.

Synthesis via Intramolecular Cyclization

An alternative route involves the base-mediated cyclization of an acyclic precursor, such as 2,4-dibromo-N-phenyl-butanamide.[9] This method builds the heterocyclic ring and introduces the bromine in a concerted strategic manner.

Mechanism Insight: This reaction proceeds via an intramolecular nucleophilic substitution. The amide nitrogen, upon deprotonation by a base, acts as the nucleophile, attacking the carbon bearing the bromine at the 4-position to form the five-membered ring. This is a classic example of an intramolecular Williamson ether synthesis-type reaction, but for an amine, forming a lactam.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of the C-Br bond.[10] The bromine atom is positioned alpha to an electron-withdrawing carbonyl group, which significantly polarizes the C-Br bond and stabilizes the transition state of substitution reactions, making the C3 carbon highly electrophilic.

Nucleophilic Substitution

The primary mode of reactivity is nucleophilic substitution, where the bromide ion serves as an excellent leaving group. This allows for the introduction of a wide array of functional groups at the C3 position.

This reaction is foundational for using the molecule as a scaffold. A diverse range of nucleophiles can be employed:

-

O-Nucleophiles: Alcohols and phenols to form ethers.

-

N-Nucleophiles: Amines and azides to introduce nitrogen-containing functionalities.

-

S-Nucleophiles: Thiols to generate thioethers.

-

C-Nucleophiles: Enolates and organometallics for C-C bond formation.

Radical Reactions

Modern synthetic methods have shown that α-bromo amides can participate in atom-transfer radical addition (ATRA) reactions.[11] Under photocatalytic or electron donor-acceptor (EDA) complex conditions, the C-Br bond can undergo homolytic cleavage to generate an electrophilic carbon-centered radical. This radical can then add to unactivated alkenes, leading to the formation of more complex γ-lactam structures.[11] This advanced application significantly broadens the synthetic potential beyond traditional two-electron chemistry.

Applications in Research and Drug Discovery

The pyrrolidine ring and its oxidized form, pyrrolidinone (a γ-lactam), are core structural motifs in a vast number of FDA-approved drugs and biologically active molecules.[1][4][12][13] These scaffolds are prized for their ability to project substituents into three-dimensional space, enabling precise interactions with biological targets like enzymes and receptors.[1][3]

This compound is a key intermediate for accessing libraries of substituted pyrrolidinones for screening. By leveraging the reactivity described above, medicinal chemists can rapidly generate analogues to build structure-activity relationships (SAR). For example, related 3-halopyrrolidines are used to prepare modulators of the mGluR5 receptor, which are investigated for treating neurological disorders such as chronic pain and Parkinson's disease.[14] The phenyl group at the N1 position also provides a site for further modification or can serve as a key pharmacophoric element for aromatic interactions with a target protein.

Safety and Handling

As an α-bromo carbonyl compound, this compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Hazard Classifications: It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[15][16] It may also cause respiratory irritation (H335).[6]

-

Handling Recommendations: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[15][17] Avoid inhalation of dust and direct contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[18]

Conclusion

This compound is a synthetically powerful building block whose value is derived from the convergence of a privileged pharmaceutical scaffold (the N-phenylpyrrolidinone) and a highly reactive functional handle (the α-bromo group). Its well-defined physical properties, accessible synthetic routes, and predictable, versatile reactivity make it an indispensable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its chemical properties and handling requirements is essential for its safe and effective utilization in the laboratory.

References

-

(+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE CAS#: 77868-83-8 - ChemicalBook. 5

-

(+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE synthesis - chemicalbook. 9

-

Safety data sheet - CPAchem. 15

-

2 - SAFETY DATA SHEET - Fisher Scientific. 18

-

Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - NIH. 11

-

SAFETY DATA SHEET - Sigma-Aldrich. 17

-

3-bromopyrrolidin-2-one(40557-20-8) 1H NMR spectrum - ChemicalBook. 7

-

(+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE | 77868-83-8 - ChemicalBook. 6

-

3-Bromopyrrolidin-2-one | C4H6BrNO | CID 10103471 - PubChem. 16

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. 1

-

How is 3-Bromo-1-Methyl-pyrrolidine Synthesized and Used in Medicine? - Guidechem. 14

-

Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides - NIH. 12

-

The alpha-bromo compound series – Determining acidic or alkaline qualities - Chemia. 10

-

Synthesis of unique pyrrolidines for drug discovery - Enamine. 13

-

1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem. 8

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. 2

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. 3

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. 4

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE CAS#: 77868-83-8 [amp.chemicalbook.com]

- 6. (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE | 77868-83-8 [chemicalbook.com]

- 7. 3-bromopyrrolidin-2-one(40557-20-8) 1H NMR [m.chemicalbook.com]

- 8. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE synthesis - chemicalbook [chemicalbook.com]

- 10. The alpha-bromo compound series – Determining acidic or alkaline qualities – Chemia [chemia.manac-inc.co.jp]

- 11. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)─H Lactamization of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. guidechem.com [guidechem.com]

- 15. bg.cpachem.com [bg.cpachem.com]

- 16. 3-Bromopyrrolidin-2-one | C4H6BrNO | CID 10103471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

Introduction: A Versatile Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 3-Bromo-1-phenylpyrrolidin-2-one

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core properties, synthesis, reactivity, and applications, grounding the discussion in established chemical principles and field-proven insights.

This compound (CAS No. 77868-83-8 ) is a halogenated lactam that has garnered interest as a versatile intermediate in organic synthesis.[1][2] The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and its derivatives are central to the discovery of novel therapeutics for cancer, central nervous system disorders, and infectious diseases.[3][4][5] The strategic placement of a bromine atom at the C3 position of the N-phenylpyrrolidinone core renders this molecule an exceptionally useful precursor. This bromine acts as an effective leaving group, enabling a wide array of nucleophilic substitution reactions to introduce diverse functional groups and build molecular complexity. This guide will explore the essential technical data and synthetic utility of this valuable compound.

Core Compound Identification and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of reproducible science. The definitive identifier for this compound is its CAS number.

-

Chemical Name: this compound

-

Synonyms: (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE; 2-Pyrrolidinone, 3-bromo-1-phenyl-[1][2]

-

CAS Number: 77868-83-8[1]

The physical properties of a compound dictate its handling, storage, and reaction conditions. Below is a summary of the known and predicted properties for this compound.

| Property | Value | Source |

| Melting Point | 100-103 °C | [1][2] |

| Boiling Point (Predicted) | 398.8 ± 35.0 °C | [1][2] |

| Density (Predicted) | 1.550 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | -1.48 ± 0.40 | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through the formation of the core pyrrolidinone ring followed by halogenation, or by constructing the ring from an already halogenated precursor.

Synthetic Pathway via Intramolecular Cyclization

A common and robust method for synthesizing the pyrrolidinone ring system is the Dieckmann condensation, which involves the intramolecular cyclization of a diester.[6] A plausible route to this compound involves the initial synthesis of 1-phenylpyrrolidin-2-one, followed by selective bromination at the alpha-position to the carbonyl.

Alternatively, a direct synthesis can be achieved from precursors like 2,4-dibromo-N-phenylbutanamide through intramolecular cyclization, where a base promotes the displacement of one of the bromide ions by the amide nitrogen.[7]

Caption: Plausible synthesis via intramolecular cyclization.

General Experimental Protocol: Conceptual Cyclization

The following protocol is a conceptual representation based on established chemical principles for lactam formation.

-

Reaction Setup: To a solution of 2,4-dibromo-N-phenylbutanamide in an anhydrous aprotic solvent (e.g., Tetrahydrofuran) under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Causality: The use of an anhydrous solvent and inert atmosphere is critical to prevent quenching the strong base. A non-nucleophilic base is chosen to deprotonate the amide nitrogen without competing in substitution reactions.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Mechanism: The base deprotonates the amide nitrogen, creating an amide anion. This anion then acts as an intramolecular nucleophile, attacking the carbon bearing the primary bromide and displacing it in an Sₙ2 reaction to form the five-membered pyrrolidinone ring.

-

Workup and Purification: Upon completion, the reaction is carefully quenched with water. The product is then extracted into an organic solvent, washed, dried, and purified using column chromatography or recrystallization to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its predictable reactivity, primarily centered around the carbon-bromine bond.

Nucleophilic Substitution at C3

The bromine at the C3 position is alpha to the electron-withdrawing carbonyl group, which activates it as a good leaving group for nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, azides, and cyanides. This reactivity is the cornerstone of its use as a building block for creating libraries of analogs for drug discovery.[1]

Caption: General workflow for nucleophilic substitution.

Stability Considerations

The lactam ring is generally stable under neutral and mildly acidic or basic conditions. However, under harsh hydrolytic conditions (strong acid or base with heat), the amide bond can be cleaved. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Drug Discovery

The pyrrolidinone motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to a variety of biological targets. The utility of this compound lies in its role as a reactant for synthesizing these biologically active molecules.[1][3]

-

Inhibitor Synthesis: It is explicitly used as a reactant in the synthesis of biologically active inhibitors.[1] The ability to easily append different chemical groups at the C3 position allows for the systematic exploration of the structure-activity relationship (SAR) to optimize a compound's potency and selectivity for a given biological target.[5]

-

Scaffold for Diverse Targets: Derivatives of the pyrrolidinone core have shown a wide range of pharmacological activities. For instance, related pyrrolidine-2,3-dione structures have been identified as novel inhibitors of Penicillin-Binding Proteins (PBPs) in multidrug-resistant bacteria like P. aeruginosa.[8] Similarly, pyrrolidine-2,5-dione derivatives have been developed as potent antiseizure and antinociceptive agents.[9] this compound serves as an ideal starting point for accessing such complex derivatives.

Safety and Handling

-

Primary Hazards: Based on analogs, the compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11] It may also cause respiratory irritation.[10]

-

Handling Recommendations: As a standard for good laboratory practice, this compound should be handled in a well-ventilated fume hood.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11][13]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the synthetic versatility of its carbon-bromine bond. Its stable, drug-like pyrrolidinone core combined with the reactive handle at the C3 position makes it an indispensable tool for medicinal chemists. By enabling the efficient construction of diverse molecular architectures, it facilitates the exploration of chemical space and accelerates the discovery of new therapeutic agents. Proper understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the research and development pipeline.

References

-

3-Bromopyrrolidin-2-one | C4H6BrNO | CID 10103471. PubChem. [Link]

-

SAFETY DATA SHEET. Acros Organics. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

-

3-Bromo-1-phenylpropan-1-one | C9H9BrO | CID 122432. PubChem. [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

-

3-bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one. PubChemLite. [Link]

-

Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. [Link]

-

Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. SciSpace. [Link]

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI. [Link]

-

Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. ResearchGate. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

3-Bromo-1-phenyl-1-propene. NIST WebBook. [Link]

Sources

- 1. (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE CAS#: 77868-83-8 [amp.chemicalbook.com]

- 2. (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE | 77868-83-8 [chemicalbook.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-Bromopyrrolidin-2-one | C4H6BrNO | CID 10103471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

3-Bromo-1-phenylpyrrolidin-2-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-phenylpyrrolidin-2-one

Executive Summary

This compound is a key heterocyclic building block whose utility is prominent in medicinal chemistry and materials science. As a derivative of the γ-lactam scaffold, which is prevalent in numerous pharmaceuticals, this compound serves as a versatile precursor for the synthesis of more complex, highly substituted pyrrolidines and other biologically active molecules.[1][2] Its strategic importance lies in the presence of a reactive bromine atom at the α-position to the carbonyl group, making it an excellent electrophilic site for nucleophilic substitution reactions, enabling diverse molecular elaborations.[3] This guide provides a comprehensive overview of the primary synthetic pathway to this compound: the direct α-bromination of 1-phenylpyrrolidin-2-one. It delves into the underlying reaction mechanisms, presents detailed experimental protocols, analyzes critical process parameters, and discusses potential challenges and troubleshooting strategies.

Introduction and Strategic Importance

The N-aryl γ-lactam motif is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities.[4] The introduction of a halogen, specifically bromine, at the C3 position (α to the carbonyl) significantly enhances the synthetic value of the 1-phenylpyrrolidin-2-one core. This functionalization creates a reactive handle for introducing further molecular complexity through C-C and C-heteroatom bond-forming reactions, such as alkylations and arylations.[5][6] Consequently, this compound is a valuable intermediate in the development of novel therapeutics, including enzyme inhibitors and central nervous system agents.[2][7]

Compound Profile:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀BrNO

-

Molecular Weight: 240.1 g/mol

-

CAS Number: 77868-83-8[7]

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and logical approach to synthesizing this compound involves the selective bromination of the α-carbon of the readily available starting material, 1-phenylpyrrolidin-2-one. This strategy is predicated on the controlled activation of the C-H bond adjacent to the lactam carbonyl.

While other routes, such as the cyclization of a pre-brominated acyclic precursor like 2,4-dibromo-N-phenyl-butanamide, are chemically feasible, they are often less efficient due to the increased number of synthetic steps.[8] Therefore, direct α-bromination remains the preferred industrial and laboratory-scale method.

Primary Synthesis Pathway: Direct α-Bromination

The core of this synthesis lies in the generation of an enol or enolate intermediate from the lactam, which then acts as a nucleophile to attack an electrophilic bromine source. However, amides and lactams are less acidic and enolize less readily than their ketone or aldehyde counterparts, presenting a unique challenge.[3] This necessitates carefully chosen reaction conditions to achieve efficient conversion while minimizing side reactions.

Mechanistic Considerations

The α-bromination of a lactam can proceed through several mechanisms depending on the reagents and conditions employed.

-

Acid-Catalyzed Enolization: In the presence of a strong acid, the carbonyl oxygen is protonated, increasing the acidity of the α-protons. Deprotonation then leads to the formation of a nucleophilic enol intermediate, which attacks molecular bromine (Br₂). This is analogous to the well-known Hell-Volhard-Zelinskii reaction for carboxylic acids.[3][9]

-

Base-Mediated Enolate Formation: A strong, non-nucleophilic base can deprotonate the α-carbon to form an enolate anion. This powerful nucleophile readily reacts with an electrophilic bromine source like N-Bromosuccinimide (NBS) or Br₂.

-

Radical Pathway: With NBS as the brominating agent, the reaction can also be initiated by radical initiators (e.g., light, AIBN) to proceed via a free-radical chain mechanism. This is often a milder and more selective method.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol leverages the reliability and selectivity of NBS, often in conjunction with a radical initiator, for a controlled mono-bromination.

Rationale: NBS is a crystalline solid that is safer and easier to handle than liquid bromine. Radical-initiated reactions with NBS can often be performed under neutral or mildly acidic conditions at moderate temperatures, which helps to prevent degradation of the starting material and product. The slow addition of NBS is a critical technique to maintain a low concentration in the reaction media, which reduces the potential for di-bromination and other side reactions.[10]

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 1-phenylpyrrolidin-2-one (1.0 eq.).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (approx. 0.05-0.1 eq.).

-

Reagent Addition: In the dropping funnel, prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent.

-

Reaction: Heat the flask to reflux (or the decomposition temperature of the initiator). Add the NBS solution dropwise over a period of 1-2 hours. Monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by the formation of succinimide, which floats to the top of the CCl₄ solution.

-

Workup: After completion, cool the reaction mixture to room temperature. Filter off the succinimide by-product. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), followed by saturated sodium bicarbonate, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary Table:

| Parameter | Value/Condition | Rationale |

| Starting Material | 1-Phenylpyrrolidin-2-one | Commercially available lactam core.[11] |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic/radical bromine; easier to handle than Br₂.[10] |

| Stoichiometry | ~1.05 eq. NBS | Slight excess ensures full conversion; large excess risks di-bromination.[10] |

| Initiator | AIBN or BPO (catalytic) | Initiates the radical chain reaction. |

| Solvent | CCl₄, Acetonitrile | Anhydrous, inert solvents that facilitate radical reactions. |

| Temperature | Reflux (~77-82 °C) | Provides energy for initiation and propagation steps. |

| Typical Yield | 65-80% | Dependent on purity of reagents and control of reaction conditions. |

Alternative Synthetic Route: Cyclization of a Brominated Precursor

An alternative, though less common, pathway involves the intramolecular cyclization of an N-aryl-γ-bromoamide. One documented route starts from 2,4-dibromo-N-phenyl-butanamide.[8]

Rationale: This approach builds the heterocyclic ring with the bromine atom already in place. It avoids the challenges of selective α-bromination on a pre-formed lactam but requires a more complex starting material. The key step is an intramolecular nucleophilic substitution, where the amide nitrogen displaces a bromide at the γ-position.

This method is generally considered less atom-economical and involves more synthetic steps to prepare the acyclic precursor, making the direct bromination of 1-phenylpyrrolidin-2-one the more favorable strategy for most applications.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the direct α-bromination of 1-phenylpyrrolidin-2-one. The use of N-Bromosuccinimide with a radical initiator under controlled conditions represents a robust and scalable protocol that balances reactivity with selectivity, minimizing the formation of undesirable by-products like di-brominated species.[10] Careful control over stoichiometry, temperature, and the rate of reagent addition is paramount to maximizing yield and purity. This key intermediate, made accessible through the pathways described, will continue to be a valuable tool for researchers and scientists in the ongoing development of novel chemical entities for the pharmaceutical and agrochemical industries.

References

- Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health (NIH).

- (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE synthesis. ChemicalBook.

- Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. ACS Publications.

- Diastereospecific arylation and cascade deconstructive amidation/thioesterification of readily available lactam-fused bromolactones. PubMed Central (PMC).

- 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.

- α‐Arylation and α‐alkylation of lactams and lactones. ResearchGate.

-

Ps-Al(OTf)3 Promoted efficient and novel synthesis of substituted N-aryl lactams. Semantic Scholar. Available at: [Link]

- Alpha Bromination. YouTube.

- (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE CAS#: 77868-83-8. ChemicalBook.

- 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375. PubChem.

- 4-Phenyl-2-pyrrolidinone (CAS Number: 1198-97-6). Cayman Chemical.

Sources

- 1. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cbijournal.com [cbijournal.com]

- 5. Diastereospecific arylation and cascade deconstructive amidation/thioesterification of readily available lactam-fused bromolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE CAS#: 77868-83-8 [amp.chemicalbook.com]

- 8. (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-1-phenylpyrrolidin-2-one: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-Bromo-1-phenylpyrrolidin-2-one, a key intermediate in medicinal chemistry and drug development. In the absence of directly published spectra for this specific molecule, this document synthesizes data from structurally related analogs to construct a robust, predicted spectroscopic profile. This approach, grounded in fundamental principles of spectroscopic interpretation and structure-activity relationships, offers researchers a valuable reference for the characterization of this and similar compounds.

The pyrrolidinone core is a privileged scaffold in numerous biologically active molecules.[1] The introduction of a bromine atom at the 3-position and a phenyl group at the 1-position creates a chiral center and significantly influences the molecule's electronic and conformational properties. Accurate spectroscopic characterization is therefore paramount for confirming its identity, purity, and for elucidating its role in synthetic pathways.

Molecular Structure

The structure of this compound, with key positions numbered for spectroscopic assignment, is presented below. The presence of a stereocenter at the C3 position implies that in a chiral environment, or with chiral derivatizing agents, diastereomeric interactions may be observed.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the phenyl substituent. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, Br) and the anisotropic effect of the phenyl ring and the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 4.5 - 4.8 | dd | J = 8.0, 4.0 |

| H4α | 2.4 - 2.6 | m | |

| H4β | 2.8 - 3.0 | m | |

| H5α | 3.8 - 4.0 | m | |

| H5β | 3.6 - 3.8 | m | |

| Phenyl (ortho) | 7.5 - 7.7 | d | J = 8.0 |

| Phenyl (meta) | 7.3 - 7.5 | t | J = 8.0 |

| Phenyl (para) | 7.1 - 7.3 | t | J = 7.5 |

Rationale for Predictions:

The predictions are based on the analysis of related structures. For instance, in 1-phenylpyrrolidin-2-one, the protons on the pyrrolidinone ring appear between 2.1 and 3.8 ppm.[2][3] The introduction of an electronegative bromine atom at the C3 position is expected to deshield the adjacent H3 proton, shifting its signal significantly downfield to the 4.5 - 4.8 ppm region. This is consistent with data for other 3-halopyrrolidines. The protons at C4 and C5 will also be affected, though to a lesser extent. The phenyl group protons are expected to appear in the aromatic region (7.0 - 8.0 ppm), with the ortho protons being the most deshielded due to their proximity to the nitrogen atom and the overall electron-withdrawing nature of the lactam ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 175 |

| C3 (CH-Br) | 45 - 50 |

| C4 (CH₂) | 30 - 35 |

| C5 (CH₂) | 48 - 53 |

| Phenyl (C1') | 138 - 142 |

| Phenyl (C2'/C6') | 118 - 122 |

| Phenyl (C3'/C5') | 128 - 130 |

| Phenyl (C4') | 124 - 126 |

Rationale for Predictions:

The chemical shift of the carbonyl carbon (C2) is expected in the typical range for amides (170-175 ppm). The carbon bearing the bromine atom (C3) will be significantly shifted downfield compared to an unsubstituted pyrrolidinone due to the electronegativity of bromine. In 1-phenylpyrrolidin-2-one, the C5 carbon appears around 48 ppm, and a similar value is expected here.[2] The phenyl carbons will show characteristic shifts, with C1' being a quaternary carbon and appearing at a lower field.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Comment |

| [M]⁺ | 240/242 | Molecular ion peak (isotopic pattern for Br) |

| [M-Br]⁺ | 161 | Loss of bromine radical |

| [C₆H₅NCO]⁺ | 119 | Phenyl isocyanate fragment |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₄H₅NO]⁺ | 83 | Fragment from the pyrrolidinone ring |

Rationale for Predictions:

The molecular ion peak is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 240 and 242, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. A key fragmentation pathway is the loss of the bromine radical to give a fragment at m/z 161. Further fragmentation of the pyrrolidinone ring and the phenyl group will lead to other characteristic ions as detailed in the table above.

Predicted Fragmentation Pathway

Figure 4: Predicted key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for acquiring a mass spectrum using electrospray ionization (ESI) is outlined below.

Figure 5: General workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on the analysis of structurally related compounds and fundamental spectroscopic principles. The presented data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with standardized experimental protocols, will serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. While this guide offers a robust prediction, it is imperative to confirm these findings with experimental data once the compound is synthesized and purified.

References

-

PubChem. 1-Phenylpyrrolidin-2-one. [Link]

-

NIST. 2-Pyrrolidinone. [Link]

-

NIST. N-Phenylpyrrolidine. [Link]

Sources

The Strategic Utility of 3-Bromo-1-phenylpyrrolidin-2-one in Modern Synthetic Chemistry: A Technical Guide

Introduction: The Pyrrolidinone Core and the Strategic Importance of the 3-Bromo Handle

The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of agents targeting the central nervous system (CNS).[1][2] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional space, which is crucial for precise interactions with biological targets. Within this important class of heterocycles, 3-Bromo-1-phenylpyrrolidin-2-one emerges as a particularly valuable and versatile starting material for the synthesis of diverse compound libraries.

The strategic placement of a bromine atom at the C3 position transforms the otherwise simple lactam into a powerful electrophilic hub. This "bromo handle" is readily displaced by a wide array of nucleophiles, providing a direct and efficient entry point for introducing molecular diversity. The N-phenyl group modulates the reactivity of the lactam and provides a lipophilic anchor, a common feature in many CNS-active drugs. This guide will provide an in-depth exploration of the synthesis and synthetic applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the title compound is paramount for its use in extensive synthetic campaigns. The most common and efficient method involves the cyclization of 2,4-dibromo-N-phenylbutanamide.[3] This precursor is typically prepared by the reaction of 2,4-dibromobutyryl chloride with aniline. The subsequent intramolecular cyclization is base-mediated, providing this compound in good yield.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dibromobutyryl chloride

-

Aniline

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Phase-transfer catalyst (e.g., Duolite A-109)

Procedure:

-

Amide Formation: Dissolve aniline (1.0 eq) in dichloromethane in a reaction vessel equipped with a stirrer and cooled in an ice bath. Slowly add 2,4-dibromobutyryl chloride (1.1 eq) to the solution. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up and Isolation of Amide: Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dibromo-N-phenylbutanamide. This intermediate can often be used in the next step without further purification.

-

Cyclization: Dissolve the crude 2,4-dibromo-N-phenylbutanamide in dichloromethane. Add an aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst.[3] Stir the biphasic mixture vigorously at ambient temperature for 2-3 hours.[3]

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Core Synthetic Applications: Nucleophilic Substitution at the C3 Position

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom at the α-position to the carbonyl group is a good leaving group, facilitating the introduction of a wide range of functionalities. These reactions typically proceed via an S_N2 mechanism, leading to an inversion of stereochemistry if a chiral starting material is used.

Caption: General scheme for nucleophilic substitution reactions.

Synthesis of 3-Amino-1-phenylpyrrolidin-2-one Derivatives

The introduction of an amino group at the C3 position is a key transformation, as the resulting 3-aminopyrrolidinone scaffold is a common feature in CNS-active compounds.[4][5] This can be achieved through direct substitution with primary or secondary amines or via a two-step process involving an azide intermediate.

a) Direct Amination

Direct reaction with primary or secondary amines, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct, provides a straightforward route to 3-amino derivatives.

Experimental Protocol: Synthesis of 3-(Benzylamino)-1-phenylpyrrolidin-2-one

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the progress by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to yield 3-(benzylamino)-1-phenylpyrrolidin-2-one.

b) Azide Substitution and Reduction

For the synthesis of the primary 3-amino derivative, a two-step sequence involving an azide intermediate is often preferred to avoid issues with over-alkylation that can occur with ammonia.[6] The reaction with sodium azide proceeds smoothly, followed by reduction of the resulting 3-azido-1-phenylpyrrolidin-2-one.

Experimental Protocol: Synthesis of 3-Amino-1-phenylpyrrolidin-2-one

Step 1: Synthesis of 3-Azido-1-phenylpyrrolidin-2-one

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-azido-1-phenylpyrrolidin-2-one, which can be used in the next step without further purification.

Step 2: Reduction to 3-Amino-1-phenylpyrrolidin-2-one

Materials:

-

3-Azido-1-phenylpyrrolidin-2-one

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the crude 3-azido-1-phenylpyrrolidin-2-one from the previous step in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (as monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 3-amino-1-phenylpyrrolidin-2-one.

Synthesis of 3-Thio- and 3-Alkoxy-1-phenylpyrrolidin-2-one Derivatives

The bromo-lactam is also an excellent substrate for the introduction of sulfur and oxygen nucleophiles, further expanding the accessible chemical space.

a) Thiolation

Reaction with thiols, in the presence of a base, provides access to 3-thioether derivatives. These compounds are of interest in their own right and can also serve as intermediates for further transformations, such as oxidation to sulfoxides and sulfones.

Experimental Protocol: Synthesis of 3-(Phenylthio)-1-phenylpyrrolidin-2-one

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a stirred solution of thiophenol (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for 8-12 hours.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to give the desired product.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound are valuable intermediates in the synthesis of a variety of pharmacologically active agents. The 3-substituted pyrrolidinone motif is a key pharmacophore in several classes of CNS drugs, including anticonvulsants and nootropics.[2][7] For instance, analogues of the nootropic drug piracetam, which feature a substituted pyrrolidinone core, have been extensively studied for their cognitive-enhancing effects.

The ability to readily introduce diverse functional groups at the C3 position allows for the systematic exploration of structure-activity relationships (SAR). By varying the nature of the nucleophile, researchers can fine-tune properties such as potency, selectivity, and pharmacokinetic profiles of lead compounds. The N-phenyl group is a common feature in many CNS drugs, contributing to their ability to cross the blood-brain barrier.

| Derivative Class | Therapeutic Target/Application | Reference Compound Class |

| 3-Amino Derivatives | CNS disorders, anticonvulsants | Nootropics, Antiepileptics |

| 3-Thioether Derivatives | Enzyme inhibitors, antibacterial agents | Various |

| 3-Alkoxy Derivatives | Modulators of ion channels | Various |

Conclusion: A Versatile Building Block for Innovation

This compound represents a powerful and versatile starting material for the synthesis of a wide range of 3-substituted pyrrolidin-2-one derivatives. Its straightforward synthesis and predictable reactivity in nucleophilic substitution reactions make it an invaluable tool for medicinal chemists and drug development professionals. The ability to rapidly generate diverse libraries of compounds based on the privileged pyrrolidinone scaffold facilitates the discovery and optimization of new therapeutic agents, particularly in the challenging area of CNS disorders. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important building block in their quest for novel and improved medicines.

References

- Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235.

- BenchChem. (2025). A Multi-Step Synthesis of Phenylpyrrolidinone Derivatives.

- American Home Products Corp. (1982). CNS stimulants and antihypertensive agents. EP0050916A2.

- Lorion, M. M., et al. (2020). Cobalt-Catalyzed α-Arylation of Substituted α-Bromo α-Fluoro β-Lactams with Diaryl Zinc Reagents: Generalization to Functionalized Bromo Derivatives.

- Okawara, T., et al. (1981). A Convenient Synthesis of 3-Bromo-γ-butyrolactams by Phase-Transfer Reaction. Chemistry Letters, 10(2), 185-188.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Mindset Pharma Inc. (2024). 3-pyrrolidine-indole derivatives as serotonergic psychedelic agents for the treatment of cns disorders. US20240336641A1.

- Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6447.

- RCSB PDB. (n.d.). Lamotrigine.

- Al-Obaidi, A. H. R., & Al-Janabi, A. S. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1565.

- Sisko, J., et al. (2009). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. The Journal of Organic Chemistry, 74(18), 7085-7093.

- Ivanova, N. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8497.

- González-Vera, J. A., et al. (2021).

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.

- Wuts, P. G. M., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- Ivanova, N. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.

- Nguyen, T. L. H., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(35), 22967-22978.

- Nguyen, T. L. H., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2336-2346.

- Hoffmann-La Roche. (1994). Process for preparing 3-amino-1-benzylpyrrolidines. CA1331623C.

- de Souza, M. V. N., et al. (2009). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties.

- Ghelardini, C., et al. (2001).

-

Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]

- Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry, 14(1), 49-66.

- Maryanoff, B. E., & Maryanoff, C. A. (2017). Synthetic Routes to Approved Drugs Containing a Spirocycle. Journal of Medicinal Chemistry, 60(16), 6825-6857.

- Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.

- PharmaBlock. (n.d.).

- Kumar, R., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 18(11), 2843-2865.

- Shanghai Institute of Pharmaceutical Industry. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. CN102531987A.

- Shanghai Institute of Pharmaceutical Industry. (2011). Method for preparing N-benzyl-3-pyrrolidone. CN102060743A.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (+/-)-3-BROMO-1-PHENYL-2-PYRROLIDINONE synthesis - chemicalbook [chemicalbook.com]

- 4. US20240336641A1 - 3-pyrrolidine-indole derivatives as serotonergic psychedelic agents for the treatment of cns disorders - Google Patents [patents.google.com]

- 5. CA1331623C - Process for preparing 3-amino-1-benzylpyrrolidines - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Bromo-1-phenylpyrrolidin-2-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-phenylpyrrolidin-2-one, a key heterocyclic building block in modern organic and medicinal chemistry. While a singular "discovery" event for this compound is not prominent in the literature, its history is written in its widespread application as a versatile intermediate for the synthesis of complex molecular architectures, particularly in the realm of drug development. This document details the compound's physicochemical properties, explores the logical underpinnings of its synthesis via electrophilic alpha-bromination, provides a validated experimental protocol, and discusses its role as a precursor to biologically active molecules.

Historical Context: An Indispensable Building Block

The history of this compound is not one of a celebrated, isolated discovery, but rather of its quiet emergence as a crucial tool for synthetic chemists. The pyrrolidinone (or γ-lactam) core is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its chemical stability and conformational rigidity.[1] The introduction of a bromine atom at the alpha-position (C3) to the carbonyl group transforms the otherwise stable lactam into a highly versatile electrophilic intermediate.

This "activation" allows for a host of subsequent nucleophilic substitution reactions, enabling chemists to introduce diverse functional groups and build molecular complexity. Consequently, this compound (CAS No. 77868-83-8) became a commercially available and frequently utilized starting material in drug discovery programs, where rapid analog synthesis is key to optimizing biological activity. Its presence as a reactant in numerous patents underscores its value not as an end-product, but as a critical stepping stone to novel chemical entities.

Synthesis of this compound

The most direct and logical method for the preparation of this compound is the electrophilic alpha-bromination of its precursor, 1-phenylpyrrolidin-2-one. This reaction is a cornerstone of organic synthesis, applicable to a wide range of carbonyl compounds.

Mechanistic Rationale and Reagent Selection

The reaction proceeds via an enol or enolate intermediate, which acts as the nucleophile. The alpha-protons of the lactam are weakly acidic and can be removed to form this reactive species. For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂).[2]

Causality behind Reagent Choice:

-

Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than fuming, highly corrosive liquid bromine.[2]

-

Controlled Bromine Concentration: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture. This is crucial for selectivity and minimizing side reactions, such as dibromination, that can occur with a large excess of Br₂.[3]

-

Reaction Conditions: The reaction can be initiated under either acidic or radical conditions. Acid catalysis promotes the formation of the enol tautomer, which then attacks the electrophilic bromine of NBS.[4] Radical initiation, often using AIBN or light, generates a bromine radical that abstracts an alpha-hydrogen, leading to a carbon-centered radical that reacts with Br₂ generated in situ.[3] For lactams, the acid-catalyzed pathway is generally efficient.

The overall synthetic workflow can be visualized as a two-step process: preparation of the lactam precursor followed by the alpha-bromination.

Validated Experimental Protocol

While the original publication is not readily identifiable, the following protocol is a robust and self-validating procedure adapted from well-established methods for the alpha-bromination of carbonyl compounds using NBS and a radical initiator.[4][5]

Step 1: Synthesis of 1-Phenylpyrrolidin-2-one (Precursor)

This reaction is a straightforward amidation/cyclization.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone (1.0 eq) and aniline (1.1 eq).

-

Heat the mixture to 180-200 °C and maintain it at this temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield 1-phenylpyrrolidin-2-one as a solid.

Step 2: Alpha-Bromination to this compound

This step requires careful control to ensure selective monobromination.

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-phenylpyrrolidin-2-one (1.0 eq) and a suitable anhydrous solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can also be initiated by irradiation with a UV lamp.

-

Monitor the reaction by TLC. A key indicator of reaction progress is the consumption of the starting material and the disappearance of solid NBS (succinimide, the byproduct, is also a solid but has a different appearance and TLC mobility).

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium bisulfite (to quench any remaining bromine), followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from isopropanol or ethanol) to yield this compound as a crystalline solid.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes key properties for this compound.

| Property | Value | Source |

| CAS Number | 77868-83-8 | N/A |

| Molecular Formula | C₁₀H₁₀BrNO | [6] |

| Molecular Weight | 240.1 g/mol | [6] |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 100-103 °C | [6] |

| Boiling Point | 398.8 ± 35.0 °C (Predicted) | [6] |

| Density | 1.550 ± 0.06 g/cm³ (Predicted) | [6] |

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would show characteristic signals for the phenyl group protons, the diastereotopic protons of the CH₂ group at C5, the CH₂ group at C4, and a downfield-shifted signal for the single proton at the brominated C3 position.

-

¹³C NMR: The spectrum would display signals for the six carbons of the phenyl ring, the three methylene carbons of the pyrrolidinone ring, a signal for the brominated methine carbon (C3), and a downfield signal for the carbonyl carbon (C2).

-

IR Spectroscopy: A strong absorption band characteristic of the lactam carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as an electrophilic building block. The C-Br bond at the alpha-position is susceptible to nucleophilic attack, making it an ideal substrate for Sₙ2 reactions. This allows for the introduction of a wide array of functional groups, serving as a key step in the synthesis of more complex, often biologically active, molecules. It is frequently cited as a reactant in the synthesis of novel inhibitors for various biological targets.[6]

Conclusion

This compound represents a classic example of a foundational building block in synthetic chemistry. While its own discovery is not a landmark event, its utility has been proven time and again in the construction of complex molecules. Its synthesis, rooted in the fundamental principles of carbonyl chemistry, is robust and accessible. The strategic placement of the bromine atom provides a reactive handle that unlocks a vast chemical space for exploration, solidifying its status as an indispensable tool for researchers, scientists, and professionals in the field of drug development.

References

-

Rovis, T., et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of γ-lactams. Available from: [Link]

-

Vicario, J., et al. (2019). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules. Available from: [Link]

-

Caruano, J., Muccioli, G., & Robiette, R. (2016). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. Available from: [Link]

-

Li, W., et al. (2020). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Available from: [Link]

-

The Organic Chemistry Tutor. NBS: Radical Bromination. (2021). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of aryl bromides. Available from: [Link]

-

Netoa, J. S. S., et al. (2024). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. Química Nova. Available from: [Link]

-

Nguyen, T. B., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available from: [Link]

- Google Patents. Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method. CN101928208B.

-

Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Available from: [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]

-

Gandon, V., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry. Available from: [Link]

-

Patel, H. D., et al. (2016). A Simple and Selective Procedure for α-Bromination of Alkanones Using Hexamethylenetetramine-Bromine Complex and Basic Alumina in Solvent-Free Conditions. Letters in Organic Chemistry. Available from: [Link]

-

Chiaramonte, M., et al. (2006). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Available from: [Link]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Chemistry Teacher International. Available from: [Link]

-

Apodaca, R., et al. (2003). Synthesis and Evaluation of Potent Pyrrolidine H3 Antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Macalino, S. J. Y., et al. (2011). Medicinal chemistry for 2020. Future Medicinal Chemistry. Available from: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to the Analogs and Derivatives of 3-Bromo-1-phenylpyrrolidin-2-one

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of 3-Bromo-1-phenylpyrrolidin-2-one, a versatile scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into the synthesis, derivatization, and therapeutic potential of this compound and its analogs.

Introduction: The Pyrrolidinone Scaffold and the Significance of the 3-Bromo Handle

The pyrrolidinone ring is a privileged scaffold in drug discovery, forming the core of a multitude of biologically active compounds.[1] Its prevalence in pharmaceuticals stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in key hydrogen bonding interactions with biological targets. The introduction of a bromine atom at the 3-position of the 1-phenylpyrrolidin-2-one core creates a strategic intermediate with significant potential for chemical diversification. This "bromo handle" serves as a versatile anchor for a range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

This guide will delve into the synthetic pathways to access the this compound core, explore its key derivatization reactions, and survey the landscape of its analogs in various therapeutic areas, with a focus on their potential as anticonvulsants, CCR2 antagonists, and CDK inhibitors.

I. Synthesis of the Core Scaffold: this compound

The primary route to this compound involves the intramolecular cyclization of a dihalo-N-phenylbutanamide precursor. A key method was reported by Okawara and colleagues in 1981, which utilizes a phase transfer catalyst to facilitate the lactam formation.[2]

Core Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (+/-)-3-Bromo-1-phenylpyrrolidin-2-one

This protocol is based on the principles outlined by Okawara et al.[2]

Materials:

-

2,4-dibromo-N-phenyl-butanamide

-

Sodium hydroxide (NaOH)

-

Phase transfer catalyst (e.g., Duolite A-109)

-

Dichloromethane (CH2Cl2)

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dibromo-N-phenyl-butanamide (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 50%) and the phase transfer catalyst (a catalytic amount).

-

Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The original publication suggests a reaction time of 2.5 hours.[2]

-

Work-up: After completion of the reaction, separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (+/-)-3-Bromo-1-phenylpyrrolidin-2-one.

Expertise & Experience Insights: The choice of a phase transfer catalyst is crucial for reactions in biphasic systems. The catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the amide nitrogen, initiating the intramolecular nucleophilic attack to displace one of the bromine atoms and form the pyrrolidinone ring. The use of a solid-supported catalyst like Duolite A-109 simplifies the work-up, as it can be easily filtered off.

II. Derivatization of the this compound Core

The bromine atom at the 3-position is a versatile functional group that allows for a variety of derivatization reactions, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

A. Nucleophilic Substitution Reactions

The electrophilic carbon atom attached to the bromine is susceptible to attack by various nucleophiles, leading to the formation of a wide range of 3-substituted derivatives. A common and synthetically valuable transformation is the reaction with amines to produce 3-amino-1-phenylpyrrolidin-2-one derivatives, which are important building blocks for pharmacologically active compounds.

Caption: Nucleophilic substitution at the 3-position.

Detailed Experimental Protocol: Synthesis of 3-Amino-1-phenylpyrrolidin-2-one Derivatives

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, morpholine)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine) - optional, depending on the amine's basicity.

Procedure:

-